2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide
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Overview
Description
2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like imidazole, benzimidazole, and their derivatives share structural similarities with 2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide.
Purine Derivatives: Compounds like adenine, guanine, and their analogs also share structural features with this compound.
Uniqueness: What sets this compound apart is its unique combination of the imidazo[2,1-f]purine core with the acetohydrazide group.
Properties
Molecular Formula |
C11H13N7O3 |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetohydrazide |
InChI |
InChI=1S/C11H13N7O3/c1-5-3-18-7-8(16(2)11(21)14-9(7)20)13-10(18)17(5)4-6(19)15-12/h3H,4,12H2,1-2H3,(H,15,19)(H,14,20,21) |
InChI Key |
WUHUEJUFIVCFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)NN)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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